molecular formula C16H13ClN2S B1230009 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol CAS No. 790681-60-6

1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol

Cat. No. B1230009
M. Wt: 300.8 g/mol
InChI Key: VWPLZCGHNRMBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are a significant category of heterocyclic compounds with widespread applications in pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of bromomethyl phenyl ketone and amines under controlled conditions. In a study, a similar compound, 2- (p-chlorophenyl) -5, 8-dihydro-spiro [imidazo [2, 1-b]benzo [d] thiazole- 7 (6H), l' -cyclo-hexane], was synthesized from a related set of reactants, indicating a possible synthetic route for the compound (Feng Ya, 1997).

Scientific Research Applications

This compound has been synthesized and tested for its antiviral activity . Here are some details:

1. Specific Scientific Field The research falls under the field of medicinal chemistry and virology .

3. Methods of Application or Experimental Procedures The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .

1. Biological Potential of Indole Derivatives Indole derivatives, which share a similar aromatic structure with your compound, have been found in many important synthetic drug molecules and have shown various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

3. 1,4,5-Trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions . This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride .

1. Biological Potential of Indole Derivatives Indole derivatives, which share a similar aromatic structure with your compound, have been found in many important synthetic drug molecules and have shown various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

3. 1,4,5-Trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions . This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride .

properties

IUPAC Name

3-benzyl-4-(4-chlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPLZCGHNRMBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Reactant of Route 2
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Reactant of Route 3
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Reactant of Route 4
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Reactant of Route 5
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Reactant of Route 6
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol

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